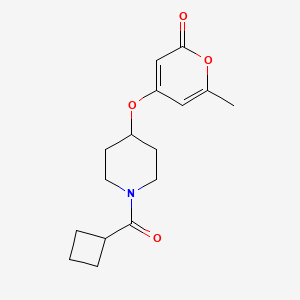

![molecular formula C15H15F4N5OS B2613148 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 227957-81-5](/img/structure/B2613148.png)

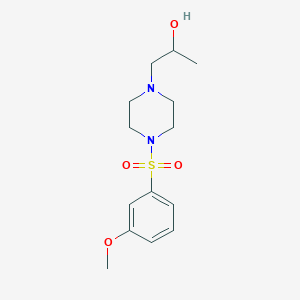

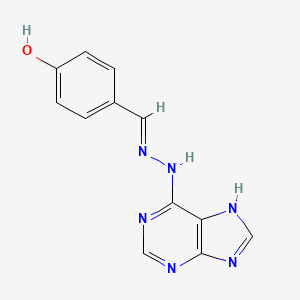

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy . It has been studied for its potential use in oncology .

Chemical Reactions Analysis

This compound has been found to inhibit the catalytical activity of Poly (ADP-Ribose) Polymerase (PARP1), a protein involved in DNA repair, recombination, and gene transcription . It has also shown significant efficacy against human breast cancer cells .

Physical and Chemical Properties Analysis

The molecular weight of the compound is 448.4 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, and complexity can be found in the PubChem database .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound is part of a broader class of chemicals that have been synthesized for the purpose of evaluating their biological activities. Researchers have developed various derivatives of piperazinyl and thiadiazole-containing compounds through complex chemical synthesis processes. These synthesis efforts aim to explore the structure-activity relationships (SAR) of these compounds, which can inform the design of new molecules with enhanced biological properties and therapeutic potential. For example, compounds with similar structural features have been synthesized to assess their antibacterial and antitumor activities, indicating the chemical versatility and potential of such molecules for medicinal applications (Varshney et al., 2009).

Biological Evaluation

Compounds with structural similarities to "2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide" have undergone extensive biological evaluations to determine their efficacy in various models. These evaluations often focus on antimicrobial, anticancer, and other pharmacological activities. For instance, certain derivatives have shown promising antibacterial activities against resistant strains of bacteria, suggesting potential applications in addressing antibiotic resistance issues. Additionally, some compounds have demonstrated significant anticancer activities in preclinical models, indicating their potential utility in cancer therapy (Mehta et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . This compound is more selective to ENT2 than to ENT1 .

Biochemical Pathways

The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function . The downstream effects of this interaction are yet to be fully understood.

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of ENTs, which can disrupt nucleotide synthesis and the regulation of adenosine function . The specific cellular effects are subject to ongoing research.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound exhibits selective inhibition towards ENT2 over ENT1, making it a valuable tool for studying nucleoside transport mechanisms. The interaction with ENTs involves binding to the transporter proteins, thereby blocking the uptake of nucleosides such as uridine .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inhibiting nucleoside transport, which can affect cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ENT2 by this compound leads to a reduction in the availability of nucleosides for DNA and RNA synthesis, thereby impacting cell proliferation and survival . Additionally, the compound does not affect cell viability, protein expression, or internalization of ENTs, indicating its specificity and potential for targeted therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through irreversible and non-competitive inhibition of ENTs. The compound binds to a unique site on the transporter proteins, distinct from conventional inhibitors, which results in a reduction of the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for the substrate . Molecular docking studies have shown that the binding site of this compound in ENT1 differs from other inhibitors, highlighting its novel mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under experimental conditions, and its inhibitory effects on nucleoside transporters are sustained over prolonged periods . Long-term studies have shown that the compound does not degrade significantly, maintaining its efficacy in inhibiting nucleoside uptake

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as disruptions in cellular metabolism and potential toxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleoside synthesis and degradation . Its inhibition of ENT2 affects the metabolic flux of nucleosides, leading to alterations in metabolite levels and impacting overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to these proteins, which facilitate its movement across cellular membranes . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on nucleoside transporters . Targeting signals and post-translational modifications may play a role in its localization, ensuring that it reaches the appropriate sites of action

Propiedades

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N5OS/c16-10-3-1-2-4-11(10)24-7-5-23(6-8-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-4H,5-9H2,(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGRSPGPRSVGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

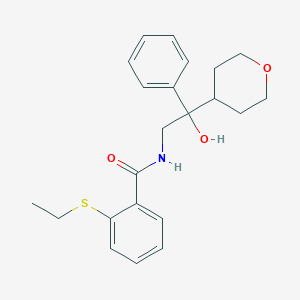

![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B2613067.png)

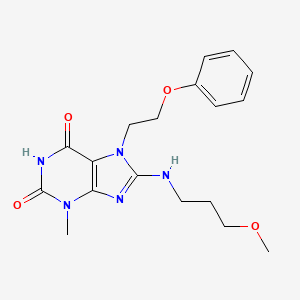

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)

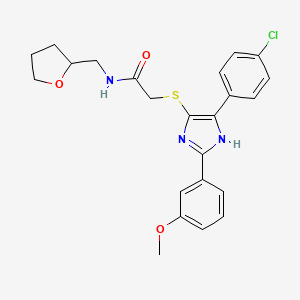

![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)

![ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B2613085.png)

![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)